10‑Fold Superior Regioselectivity in Propene Polymerization Over Zirconocene Dichloride
In a combined experimental‑computational study of non‑chiral bis(cyclopentadienyl) catalysts, Cp2TiCl2 exhibited a regioselectivity for 1,2‑insertion during propene polymerization that was an order of magnitude higher than that of Cp2ZrCl2 and Me2SiCp2ZrCl2. The titanocene system yielded only 2 misinsertions per 10 000 monomer units at −15 °C, whereas both zirconocene catalysts produced 2–3 misinsertions per 1 000 under identical conditions [1]. This ~10‑fold difference was shown to persist at higher temperatures and was confirmed by DFT calculations [1]. The superior regiocontrol directly translates into higher polymer tacticity and more uniform chain architecture.
Reported regiodefect control may support high‑isotacticity polypropylene research
MAO co‑catalyst, −15 °C; temperature‑dependent
| Evidence Dimension | Regioselectivity (misinsertions per total insertions) in propene polymerization |
|---|---|
| Target Compound Data | 2 misinsertions per 10 000 at −15 °C |
| Comparator Or Baseline | Cp2ZrCl2: 2–3 misinsertions per 1 000; Me2SiCp2ZrCl2: 2–3 misinsertions per 1 000 |
| Quantified Difference | Approximately 10‑fold fewer misinsertions for Cp2TiCl2 |
| Conditions | MAO co‑catalyst, propene polymerization, −15 °C, toluene solvent |
Why This Matters
For polypropylene producers requiring high isotacticity, even a 2‑fold difference in regiodefects can alter melting point by >10 °C; a 10‑fold difference can determine whether a resin meets specification.
- [1] Borrelli, M.; Busico, V.; Cipullo, R.; Ronca, S.; Budzelaar, P. H. M. Selectivity of Metallocene-Catalyzed Olefin Polymerization: A Combined Experimental and Quantum Mechanical Study. 1. Nonchiral Bis(cyclopentadienyl) Systems. Macromolecules 2002, 35 (8), 2835–2844. View Source
